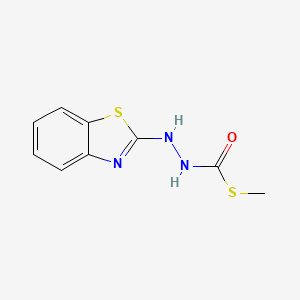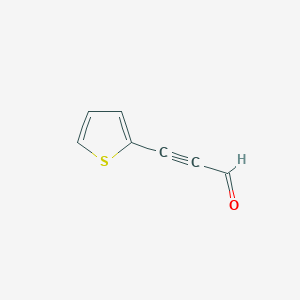
Germanium;terbium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germanium and terbium are two distinct elements that, when combined, form a compound with unique properties and applications. Germanium is a lustrous, hard-brittle, grayish-white metalloid in the carbon group, chemically similar to silicon and tin . Terbium, on the other hand, is a silvery-white, malleable, and ductile rare earth metal, part of the lanthanide series . The combination of these elements results in a compound that leverages the semiconductor properties of germanium and the unique magnetic and luminescent properties of terbium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of germanium-terbium compounds typically involves the combination of germanium and terbium oxides or salts under high-temperature conditions. One common method is the solid-state reaction, where germanium dioxide and terbium oxide are mixed and heated to high temperatures to form the desired compound. The reaction conditions often include temperatures ranging from 800°C to 1200°C in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of germanium-terbium compounds may involve more sophisticated techniques such as chemical vapor deposition (CVD) or molecular beam epitaxy (MBE). These methods allow for precise control over the composition and structure of the compound, which is essential for applications in electronics and optoelectronics .
Analyse Chemischer Reaktionen
Types of Reactions: Germanium-terbium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, germanium can react with oxygen to form germanium dioxide, while terbium can form terbium oxide under similar conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving germanium-terbium compounds include strong acids like sulfuric acid and nitric acid, which can oxidize germanium to germanium dioxide . Terbium can be oxidized using electrochemical methods to change its oxidation state from +3 to +4, facilitating separation and purification processes .
Major Products Formed: The major products formed from these reactions include germanium dioxide and terbium oxide. These oxides can further react to form complex oxides or mixed-metal oxides, which have applications in various fields such as catalysis and materials science .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, germanium-terbium compounds are studied for their unique electronic and magnetic properties. They are used in the development of advanced materials for semiconductors and optoelectronic devices .
Biology and Medicine: Germanium has been explored for its potential biological effects, including immune activation and anti-cancer properties . Terbium, particularly its radioisotopes, is used in nuclear medicine for diagnostic imaging and therapeutic applications .
Industry: In industry, germanium-terbium compounds are used in the production of high-performance optical fibers, infrared optics, and as catalysts in chemical reactions .
Wirkmechanismus
The mechanism by which germanium-terbium compounds exert their effects varies depending on the application. In biological systems, germanium compounds are believed to enhance immune function by increasing the activity of natural killer cells and other immune cells . Terbium’s radioisotopes, such as terbium-161, emit low-energy beta particles that can target and destroy cancer cells . The molecular targets and pathways involved include mitochondrial enzymes and immune signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to germanium-terbium include other germanium-based and terbium-based compounds, such as germanium-silicon and terbium-gadolinium compounds .
Uniqueness: The uniqueness of germanium-terbium compounds lies in their combined properties. Germanium provides excellent semiconductor characteristics, while terbium contributes magnetic and luminescent properties. This combination makes germanium-terbium compounds particularly valuable in advanced electronic and optoelectronic applications .
Conclusion
Germanium-terbium compounds represent a fascinating intersection of semiconductor and rare earth chemistry. Their unique properties and diverse applications in fields ranging from electronics to medicine make them a subject of ongoing scientific research and industrial interest.
Eigenschaften
Molekularformel |
GeTb |
|---|---|
Molekulargewicht |
231.56 g/mol |
IUPAC-Name |
germanium;terbium |
InChI |
InChI=1S/Ge.Tb |
InChI-Schlüssel |
UFQRYMPMKZKVCK-UHFFFAOYSA-N |
Kanonische SMILES |
[Ge].[Tb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


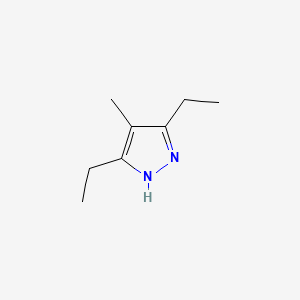
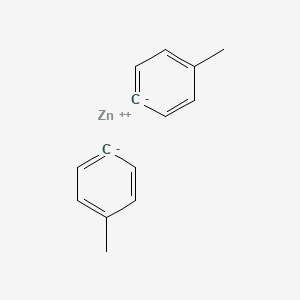
![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)

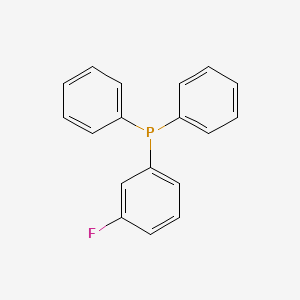
![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)



![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)
